molecular formula C7H17ClN2O2 B1441652 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride CAS No. 1236256-89-5

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride

Cat. No.: B1441652
CAS No.: 1236256-89-5
M. Wt: 196.67 g/mol
InChI Key: TXTADKQBBAISNJ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride is a chemical compound with a molecular formula of C8H19ClN2O2. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-hydroxy-1,1-dimethylethylamine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with a chlorinating agent to yield the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell growth and proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride
  • 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3,5-dinitrobenzamide

Uniqueness

Compared to similar compounds, 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride is unique due to its specific structural features and the presence of both amino and hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activities .

Properties

IUPAC Name

2-amino-N-(1-hydroxy-2-methylpropan-2-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-5(8)6(11)9-7(2,3)4-10;/h5,10H,4,8H2,1-3H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTADKQBBAISNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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